2-amino-6-chloropyrimidin-4(5H)-one

Computational chemistry Nucleophilic aromatic substitution Hydrogen-bond catalysis

2-Amino-6-chloropyrimidin-4(5H)-one (syn. 6-chloroisocytosine, 2-amino-6-chloro-4-pyrimidinol) is a heterocyclic small molecule (C₄H₄ClN₃O, MW 145.55 g·mol⁻¹) belonging to the pyrimidin-4-one class.

Molecular Formula C4H4ClN3O
Molecular Weight 145.55 g/mol
Cat. No. B7470074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-chloropyrimidin-4(5H)-one
Molecular FormulaC4H4ClN3O
Molecular Weight145.55 g/mol
Structural Identifiers
SMILESC1C(=NC(=NC1=O)N)Cl
InChIInChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H2,6,8,9)
InChIKeyMSRQJRMSIXSASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloropyrimidin-4(5H)-one (CAS 1194-21-4): Procurement-Grade Identity and Physicochemical Baseline


2-Amino-6-chloropyrimidin-4(5H)-one (syn. 6-chloroisocytosine, 2-amino-6-chloro-4-pyrimidinol) is a heterocyclic small molecule (C₄H₄ClN₃O, MW 145.55 g·mol⁻¹) belonging to the pyrimidin-4-one class . As demonstrated by Gerhardt and Bolte, pyrimidin-4-one derivatives exist in equilibrium between 1H- and 3H-tautomeric forms, a property that critically governs their hydrogen-bonding patterns, cocrystallization behaviour, and solid-state reactivity [1]. The compound features three chemically distinct functional handles—a 2-amino group, a 4-oxo (carbonyl) group, and a 6-chloro substituent—that collectively enable regioselective derivatisation at each position without protecting-group strategies, a characteristic that distinguishes it from simpler mono- or di-substituted pyrimidine building blocks [1].

Why 2-Amino-6-chloropyrimidin-4(5H)-one Cannot Be Replaced by Generic Pyrimidinone Analogs in Regioselective Synthesis and Crystal Engineering


The combination of an electron-donating 2-NH₂ group, an electron-withdrawing 6-Cl substituent, and a tautomerisable 4-oxo moiety creates a unique electronic and steric profile that cannot be replicated by simple substitution of any single functional group. DFT calculations by Rankin et al. demonstrate that the 2-amino group increases the aminolysis barrier at C6 by 4.6–9.5 kJ·mol⁻¹ relative to 6-chloropyrimidine, fundamentally altering nucleophilic aromatic substitution kinetics [1]. Meanwhile, Gerhardt and Bolte showed that exchanging the 6-Cl for a 6-Br/5-CH₃ motif in the analog 2-amino-5-bromo-6-methylpyrimidin-4-one produces different halogen-bonding geometries and tautomeric ratios in cocrystals, directly impacting solid-form design and coformer selection [2]. These orthogonal electronic, tautomeric, and halogen-bonding effects mean that substituting a generic aminopyrimidine or chloropyrimidine building block will alter reaction rates, regiochemical outcomes, and crystalline phase behaviour in ways that are quantitatively predictable but qualitatively disruptive to established synthetic routes [1][2].

Quantitative Differentiation Evidence for 2-Amino-6-chloropyrimidin-4(5H)-one: Head-to-Head and Cross-Study Comparisons


DFT-Calculated Aminolysis Barrier: 2-Amino-6-chloropyrimidine vs. 6-Chloropyrimidine Across Four Catalytic Base Systems

Rankin et al. (2001) performed DFT calculations (B3LYP/6-31++G**) comparing the aminolysis barriers of 2-amino-6-chloropyrimidine with those of 6-chloropyrimidine across four uracil-derived catalytic base systems. The 2-NH₂ group consistently increased the barrier: by +5.6 kJ·mol⁻¹ (OCH₂ base), +4.6 kJ·mol⁻¹ (OHC-NH₂ base), +9.5 kJ·mol⁻¹ (OHC-NH-CHO base), and +8.4 kJ·mol⁻¹ (1-methyluracil base) [1]. The uncatalyzed barrier for 2-amino-6-chloropyrimidine is 158.8 kJ·mol⁻¹, reduced to 99.9 kJ·mol⁻¹ with the most effective base (OHC-NH₂) [1].

Computational chemistry Nucleophilic aromatic substitution Hydrogen-bond catalysis Pyrimidine reactivity

Cocrystal Tautomer Distribution and Halogen Bonding: 6-Chloroisocytosine vs. 5-Bromo-6-methylisocytosine

Gerhardt and Bolte (2016) determined five crystal structures from cocrystallisation experiments involving 2-amino-6-chloropyrimidin-4-one (6-chloroisocytosine) and its 5-bromo-6-methyl analog. Structures Ia and Ib contain 6-chloroisocytosine in both neutral (3H-tautomer) and anionic (3-ide) forms co-crystallised with 2-aminopyridinium, whereas the 5-bromo-6-methyl analog (structures II and III) forms cocrystals containing both 1H- and 3H-tautomeric neutral forms in a 1:1 ratio [1]. In the mixed partial cocrystal (IV), 6-chloroisocytosine occupies only 36.5% of sites (vs. 63.5% for the bromo analog), indicating differential cocrystal incorporation thermodynamics [1]. All structures adopt R₂²(8) hydrogen-bond motifs related to Watson-Crick base pairing; however, the Cl atom participates in both hydrogen-bond and halogen-bond interactions, whereas Br in the analog engages in distinct halogen-bond geometries due to its greater polarisability [1].

Crystal engineering Tautomerism Halogen bonding Pharmaceutical cocrystals

Antiviral Phosphonomethoxyalkyl Pyrimidine Synthesis: 2-Amino-6-chloropyrimidin-4-one as a Privileged Intermediate vs. Alternative Pyrimidine Building Blocks

Holý et al. (2002) demonstrated that 2-amino-4-hydroxy-6-[2-(phosphonomethoxy)ethyl]pyrimidine, synthesised from the 2-amino-4-chloropyrimidine precursor (i.e., 2-amino-6-chloropyrimidin-4-one), exhibited broad-spectrum antiviral activity inhibiting HSV-1, HSV-2, VZV, CMV, MSV, HIV-1, and HIV-2, with activity 'most pronounced' against retroviruses [1]. Critically, the O⁶-alkylated isomers were active, whereas the corresponding N¹-[2-(phosphonomethoxy)ethyl] isomers exhibited no antiviral activity against any DNA or RNA virus tested in vitro [1]. Earlier work by Ashton et al. (1988) used the same 2-amino-6-chloropyrimidin-4-one starting material to synthesise (±)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine, a compound with antiherpetic activity [2]. The chlorine at position 6 is essential for regioselective O-alkylation, as direct alkylation of 2-amino-4,6-dihydroxypyrimidine yields a mixture of N- and O-alkylated isomers that requires chromatographic separation and reduces overall yield [1].

Antiviral drug discovery Acyclic nucleoside phosphonates Pyrimidine medicinal chemistry Herpesvirus and retrovirus inhibition

N-Heterocyclic Carbene Precursor Capacity: 6-Chloroisocytosine as a Mesomeric Betaine Platform vs. Non-Tautomerisable Pyrimidines

6-Chloroisocytosine (2-amino-6-chloropyrimidin-4(3H)-one) reacts with methyl-, vinyl-, phenyl-, and benzylimidazole to form isocytosinate-imidazolium salts, which upon deprotonation with anion exchange resin yield cross-conjugated mesomeric betaines (imidazolium-isocytosinates) [1]. These betaines exist in tautomeric equilibrium with their N-heterocyclic carbene (NHC) forms and have been further derivatised to thione, selenone, and borane adducts [1]. This reactivity is enabled by the pyrimidin-4-one scaffold's ability to deprotonate at N3 and delocalise negative charge into the carbonyl oxygen—a capability absent in non-tautomerisable pyrimidines such as 2-amino-4,6-dichloropyrimidine or 2-aminopyrimidine, which lack the 4-oxo group required for betaine formation [1].

N-heterocyclic carbenes Mesomeric betaines Organocatalysis Tautomerisation-driven reactivity

Physicochemical Stability and Handling Profile: 2-Amino-6-chloropyrimidin-4-one vs. Structurally Proximal Pyrimidine Building Blocks

Supplier-certified specifications from multiple vendors (AKSci, ChemScene, Bio-Delta) converge on a purity minimum of 97% (HPLC), with melting point >257 °C (decomposition) [1]. The compound is explicitly classified as hygroscopic and requires storage at −20 °C, with sparing DMSO solubility [1]. In comparison, 6-chlorouracil (CAS 4270-27-3; a related pyrimidine lacking the 2-amino group) exhibits a higher melting point of 290–295 °C and different solubility profile in ammonium hydroxide, reflecting the impact of the 2-NH₂ substituent on intermolecular hydrogen bonding and lattice energy . The target compound's decomposition upon melting (rather than a sharp melting point) is a critical quality indicator: presence of a sharp, non-decomposition melting point in a received batch signals contamination or mis-identity.

Compound stability Solid-state properties Procurement specifications Storage requirements

Evidence-Backed Application Scenarios Where 2-Amino-6-chloropyrimidin-4(5H)-one Provides Demonstrable Advantage


Regioselective Synthesis of O⁶-Phosphonomethoxyalkyl Antiviral Pyrimidines with Avoidance of Inactive N¹-Isomers

Medicinal chemistry groups pursuing acyclic nucleoside phosphonate (ANP) antivirals should prioritise 2-amino-6-chloropyrimidin-4(5H)-one as the starting material for O⁶-alkylation, because the 6-chloro leaving group directs alkylation exclusively to the oxygen at position 6, completely avoiding the N¹-alkylated isomers that are inactive against all tested DNA and RNA viruses [1]. The alternative direct alkylation of 2-amino-4,6-dihydroxypyrimidine yields a mixture of O⁶- and N¹-isomers requiring chromatographic resolution and inevitably reducing isolated yield of the active O⁶-product [1]. The downstream phosphonomethoxyalkyl derivatives have demonstrated activity against HSV-1, HSV-2, VZV, CMV, MSV, HIV-1, and HIV-2, with the strongest potency against retroviruses [1].

Rational Cocrystal Engineering Exploiting Predictable 3H-Tautomer and Chlorine-Mediated Halogen Bonding

Solid-state and pharmaceutical cocrystal researchers can exploit the exclusive adoption of the 3H-tautomeric form by 6-chloroisocytosine (in contrast to the 1:1 tautomeric disorder of the 5-bromo-6-methyl analog) to design cocrystals with predetermined hydrogen-bonding synthons based on R₂²(8) Watson-Crick motifs [2]. The chlorine atom at position 6 provides a dual hydrogen-bond and halogen-bond interaction site, offering an orthogonal supramolecular handle that the bromine analog cannot identically replicate due to different halogen polarisability and geometric preferences [2]. The experimentally validated cocrystal structures with 2-aminopyridine provide a direct structural template for coformer selection [2].

Kinetic Control in Multi-Step Pyrimidine Functionalisation via Electronically Deactivated C6 Position

Synthetic chemists designing sequential functionalisation strategies on the pyrimidine scaffold can exploit the quantitatively characterised increase in the C6 aminolysis barrier conferred by the 2-NH₂ group (+4.6 to +9.5 kJ·mol⁻¹ depending on the catalytic system) [3]. This electronic deactivation permits chemoselective transformations at the 2-amino or 4-oxo positions before engaging the 6-chloro substituent, without the competing C6 substitution that complicates routes based on 6-chloropyrimidine or 2,4-dichloropyrimidine [3]. The barrier data provide a computational basis for selecting reaction conditions (temperature, nucleophile strength, catalyst) that achieve the desired reaction sequence [3].

N-Heterocyclic Carbene and Mesomeric Betaine Precursor Chemistry

Organocatalysis and main-group chemistry groups investigating NHC ligands or mesomeric betaines can employ 6-chloroisocytosine as a structurally characterised precursor that reacts with four distinct N-substituted imidazoles to form isolable imidazolium-isocytosinate salts [4]. Deprotonation yields cross-conjugated mesomeric betaines in tautomeric equilibrium with their NHC forms, enabling further derivatisation to thione, selenone, and borane adducts [4]. This reactivity pathway is inaccessible to pyrimidine building blocks lacking the 4-oxo group (e.g., 2-amino-4,6-dichloropyrimidine), delineating a clear procurement criterion for carbene-focused research programs [4].

Quote Request

Request a Quote for 2-amino-6-chloropyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.